molecular formula C11H12N2O4 B3302138 N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 91573-24-9

N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B3302138
CAS No.: 91573-24-9
M. Wt: 236.22 g/mol
InChI Key: ZBZUKDFISYFGJU-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Acylamide Chemistry Research

N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide belongs to two significant classes of organic compounds: nitroaromatics and acylamides. Nitroaromatic compounds, characterized by the presence of a nitro group (–NO2) attached to an aromatic ring, are integral to many areas of chemical research and industry. scielo.brresearchgate.net The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and impacting the reactivity of other substituents. scielo.brresearchgate.net In the realm of medicinal chemistry, nitroaromatic moieties are found in a variety of therapeutic agents, including antibacterial and antiprotozoal drugs. scielo.brresearchgate.net The biological activity of these compounds is often linked to the bioreduction of the nitro group. researchgate.net

Acylamides, which contain an acyl group (R-C=O) bonded to a nitrogen atom, are another cornerstone of organic chemistry. The amide functional group is a prevalent feature in biologically active molecules, including peptides and pharmaceuticals. The incorporation of an acrylamide (B121943) group, a subtype of acylamides, has been shown to improve the drug-like properties of potential therapeutic candidates, such as their solubility and membrane permeability. nih.govacs.org Acrylamides are also recognized as important "warheads" in covalent drug design, capable of forming strong, irreversible bonds with specific residues in target proteins. medium.comnih.gov

Significance of Aromatic Substituents and Amide Functionality in Molecular Design and Reactivity

The specific arrangement of substituents on the aromatic ring of this compound is crucial to its chemical identity and potential behavior. The molecule possesses a methyl group and a nitro group on the phenyl ring, in addition to the N,N-diacetylamino group. The relative positions of these groups (ortho, meta, para) dictate the steric and electronic environment of the molecule.

The amide functionality in this compound is a diacetamide (B36884), meaning two acetyl groups are attached to the nitrogen atom. This feature distinguishes it from simple mono-amides and can influence its conformational flexibility and hydrogen bonding capabilities. In the crystal structure of a related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide (B32628) group is significantly twisted out of the plane of the phenyl ring. iucr.org In the extended structure of this related molecule, the acetamide NH group participates in hydrogen bonding, forming chains that propagate through the crystal lattice. iucr.org

Overview of Contemporary Research Paradigms for Novel Organic Scaffolds

Modern organic synthesis is increasingly focused on the development of novel molecular scaffolds that can serve as platforms for the discovery of new materials and therapeutic agents. Researchers are exploring innovative synthetic methodologies to create complex and diverse molecular architectures. A key aspect of this research is the ability to predictably tune the properties of a molecule by making precise structural modifications.

The design of small molecular drugs with covalent warheads, such as acrylamides, is a prominent area of contemporary research. nih.gov Scientists are developing new types of warheads with improved selectivity and pharmacokinetic properties. nih.gov Furthermore, the use of computational methods to predict the properties and reactivity of new molecules is becoming increasingly important in guiding synthetic efforts.

Defining the Academic Research Scope for this compound

Currently, detailed academic research focusing specifically on this compound is limited in the public domain. The compound is commercially available from suppliers of rare and unique chemicals, suggesting its use in early-stage discovery research. sigmaaldrich.com Its structural features, however, place it at the intersection of several important areas of chemical research.

Future research on this compound could explore its potential as a building block in organic synthesis, a ligand for metal complexes, or a scaffold for the development of novel bioactive compounds. A thorough investigation of its chemical reactivity, including the reactivity of the nitro group and the diacetylamino moiety, would be a valuable contribution to the field. Furthermore, crystallographic studies would provide crucial insights into its solid-state structure and intermolecular interactions.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91573-24-9 sigmaaldrich.com
Molecular Formula C11H12N2O4 sigmaaldrich.com
Molecular Weight 236.23 g/mol sigmaaldrich.com
Physical Form White to Yellow Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature 2-8 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O4/c1-7-4-5-10(13(16)17)6-11(7)12(8(2)14)9(3)15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZUKDFISYFGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313083
Record name N-Acetyl-N-(2-methyl-5-nitrophenyl)acetamide
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Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91573-24-9
Record name N-Acetyl-N-(2-methyl-5-nitrophenyl)acetamide
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Record name N-Acetyl-N-(2-methyl-5-nitrophenyl)acetamide
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Record name N-ACETYL-N-(2-METHYL-5-NITRO-PHENYL)-ACETAMIDE
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Detailed Structural Characterization and Solid State Investigations

Polymorphism and Crystallization Studies

Identification and Characterization of Polymorphic Forms:There are no published studies on the polymorphism of this compound.

Should a crystal structure for N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide be published in the future, this article can be developed.

Mechanisms of Phase Transformations in the Solid State

A thorough review of scientific literature and chemical databases indicates a lack of specific published studies on the mechanisms of solid-state phase transformations for this compound. Such studies would typically involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray powder diffraction (VT-XRPD) to investigate how the crystalline structure changes in response to thermal or pressure stimuli. These transformations can include transitions between different polymorphic forms, each possessing distinct physical properties.

Influence of Crystallization Conditions on Polymorph Selection

There is currently no specific information available in published literature detailing the influence of different crystallization conditions—such as solvent choice, cooling rate, and temperature—on the polymorphic outcome of this compound. Polymorphism is a critical aspect for many organic compounds, where a single molecule can pack into multiple distinct crystal lattices. Research in this area would be necessary to identify and selectively produce different polymorphs and to characterize their unique stabilities and properties.

Conformational Analysis in Solution via Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR provides insights into its three-dimensional shape and conformational flexibility.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While specific 2D NMR spectra for this compound are not publicly documented, the application of these techniques is standard for definitive structural confirmation of organic molecules. scielo.org.co

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule's structure, such as those on the phenyl ring and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

These combined techniques provide a comprehensive map of the molecular framework, leaving no ambiguity in the structural assignment. scielo.org.co

Dynamic NMR for Conformational Exchange Processes

Detailed studies using dynamic NMR (DNMR) to probe conformational exchange processes specifically in this compound have not been reported. DNMR techniques are employed to study dynamic molecular processes, such as the hindered rotation around chemical bonds that occurs on the NMR timescale. copernicus.orgnih.gov For this molecule, a potential area of investigation would be the rotational barrier around the aryl-N bond and the N-acetyl bond, which could lead to the observation of distinct conformers at low temperatures. copernicus.org Such an analysis would provide quantitative data on the energy barriers separating these rotational isomers.

Solvent-Induced Conformational Changes and Solvatochromic Properties

There is no specific research available on the solvent-induced conformational changes or solvatochromic properties of this compound. Studies of this nature would involve analyzing changes in the NMR or UV-Visible spectra of the compound in a variety of solvents with different polarities. Such changes can indicate preferential stabilization of certain conformers or alterations in the electronic structure of the molecule due to solvent-solute interactions, providing insight into its behavior in different chemical environments.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. DFT calculations for N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide typically employ hybrid functionals, such as B3LYP or B3PW91, combined with basis sets like 6-311G(d,p) or def2-TZVP, to achieve a balance between accuracy and computational cost. nih.govmdpi.comnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For this compound, the optimized structure is predicted to be non-planar. This is due to steric hindrance between the ortho-methyl group and the bulky N-diacetamide group.

Analysis of a structurally similar compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, reveals significant twisting of the substituents relative to the phenyl ring. nih.gov The acetamide (B32628) group in this analogue is twisted by approximately 47.24°, and the nitro group is twisted by about 12.03° out of the phenyl plane. nih.gov A similar conformation is expected for this compound, where the N-diacetamide group, being even bulkier, would likely enforce a perpendicular or near-perpendicular orientation relative to the phenyl ring to minimize steric repulsion. mdpi.com This twisting has profound effects on the electronic structure, as it can disrupt the delocalization of the nitrogen lone-pair electrons into the aromatic ring. nih.gov

ParameterExpected Observation for this compoundRationale/Comparison
Phenyl-Acetamide Dihedral AngleSignificant twist (likely > 45°)Steric hindrance from the ortho-methyl group. A similar compound shows a 47.24° twist. nih.gov
Phenyl-Nitro Dihedral AngleModerate twist (~10-15°)Electronic effects and some steric influence. A similar compound shows a 12.03° twist. nih.gov
Molecular PlanarityNon-planarThe bulky substituents are forced out of the plane of the central phenyl ring. nih.gov

HOMO-LUMO Orbital Analysis and Band Gap Assessment

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the acetamide group.

LUMO: As the innermost orbital without electrons, the LUMO acts as an electron acceptor. nih.gov The presence of the electron-withdrawing nitro group suggests that the LUMO will be concentrated around this part of the molecule.

Band Gap (ΔE): The energy gap (ΔE = ELUMO – EHOMO) indicates the energy required for an electronic excitation. A small gap signifies high chemical reactivity and low kinetic stability, as the molecule is easily polarizable. nih.govmdpi.com Conversely, a large gap implies high stability. nih.gov DFT calculations for similar aromatic acetamides have shown energy gaps in the range of 4.5 to 5.1 eV. nih.govresearchgate.net

Orbital/ParameterDescriptionExpected Localization/Value
EHOMO Energy of the Highest Occupied Molecular OrbitalDistributed over the phenyl ring and acetamide nitrogen.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalConcentrated on the nitrophenyl moiety.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA relatively large gap is expected, indicating high molecular stability.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. xisdxjxsu.asia It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: These indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro and carbonyl groups. researchgate.net

Blue Regions: These represent positive potential (electron-poor areas) and are favorable for nucleophilic attack. The hydrogen atoms, particularly any on the amide group if it were a secondary amide, would show positive potential. researchgate.net

Green Regions: These denote neutral or near-zero potential.

The MEP surface provides a clear picture of the charge distribution and is invaluable for predicting how the molecule will interact with other reagents. xisdxjxsu.asia

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and hyperconjugative effects within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, key NBO interactions would include:

Lone Pair Delocalization: The delocalization of the nitrogen atom's lone pair (n) into the antibonding orbitals (π) of the adjacent carbonyl groups (nN → πC=O). This interaction is characteristic of amides and contributes to the planarity and rotational barrier of the amide bond.

Aromatic System Interactions: The interaction between the π orbitals of the phenyl ring and the attached substituents. However, as noted in the geometry optimization, the perpendicular orientation of the diacetamide (B36884) group would likely inhibit significant delocalization of the nitrogen lone pair into the aromatic ring's π system. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule in different environments, such as in the gas phase or in a solvent. mdpi.com

Conformational Landscape Exploration in Solution and Gas Phase

MD simulations of this compound would reveal its dynamic behavior and preferred conformations. Key areas of interest include:

Rotation around the N-C(aryl) bond: Simulations would show the degree of rotational freedom around the bond connecting the diacetamide nitrogen to the phenyl ring. The steric bulk of the ortho-methyl group and the diacetamide group would likely lead to a high rotational barrier, locking the molecule into a twisted conformation.

Amide Bond Rotation: Tertiary amides can exhibit E/Z isomerism due to the high rotational barrier of the C-N amide bond. scielo.br MD simulations could explore the energy landscape of this rotation and the relative populations of different conformers.

Solvent Effects: Running simulations in an aqueous solution would show how interactions with water molecules influence the conformational preferences of the compound. mdpi.com Hydrogen bonding between water and the carbonyl or nitro oxygen atoms could stabilize certain conformations.

The results from MD simulations provide a dynamic picture that complements the static information obtained from DFT calculations, offering a more complete understanding of the molecule's behavior in realistic conditions. chemrxiv.org

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those employing self-consistent reaction field (SCRF) theories like the Polarizable Continuum Model (PCM), are instrumental in simulating these effects. nih.govscite.aitubitak.gov.tr These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvated state.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to partition it into atomic basins. chemrxiv.org This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topological features of the electron density at specific points, known as critical points. rsc.orgscm.com QTAIM can be a powerful tool for understanding the nature of intramolecular and intermolecular interactions within this compound.

By analyzing the bond critical points (BCPs) between atoms, one can quantify the strength and nature of the chemical bonds. For instance, the properties of the BCPs in the aromatic ring, the nitro group (N-O bonds), and the acetamide groups (N-C and C=O bonds) would provide a detailed picture of the electronic structure. Furthermore, QTAIM is particularly useful for identifying weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or steric contacts, which can influence the molecule's conformation. While QTAIM has been widely applied to a vast range of molecules, including transition metal complexes and for developing machine learning models, specific QTAIM analyses focused on this compound are not documented in the available literature. chemrxiv.orgrsc.org

Theoretical Spectroscopic Prediction and Validation

Computational chemistry offers powerful tools for predicting various types of molecular spectra. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and validating molecular structures.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method has become a standard and reliable approach for predicting NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.govnyu.edunih.govmdpi.com The accuracy of these predictions allows for the resolution of ambiguities in resonance assignments and can help in identifying the correct structure among several possibilities, including isomers and conformers. mdpi.comrsc.org

For this compound, theoretical NMR calculations would be crucial for assigning the signals of the aromatic protons and carbons, as well as those of the methyl and acetamide groups. The predicted chemical shifts would be sensitive to the molecule's conformation, particularly the dihedral angles between the aromatic ring and the N-diacetamide group. While machine learning models and DFT calculations have been successfully applied to a wide range of organic molecules, a dedicated study presenting the predicted and experimentally validated NMR data for this compound is not available. nih.govnyu.edunih.gov

Predicted Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

In the case of this compound, theoretical vibrational spectra would allow for the unambiguous assignment of key vibrational modes. These include the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, which are typically strong in the IR spectrum and appear in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions for aromatic nitro compounds. orgchemboulder.comacs.orgspectroscopyonline.com Additionally, the carbonyl (C=O) stretching modes of the two acetamide groups would be prominent features. The precise frequencies of these modes would be influenced by the electronic environment and the molecule's conformation. While extensive theoretical and experimental vibrational studies have been conducted on related nitroaromatic compounds and amides, a specific comparative analysis for this compound is not found in the literature. longdom.orgaip.orgresearchgate.net

Theoretical UV-Vis Spectral Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. scite.aitubitak.gov.trqnl.qa This method provides information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Such calculations are vital for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the nitrophenyl chromophore. TD-DFT calculations could predict the wavelength of maximum absorption (λ_max) and help assign the specific electronic transitions responsible for the observed spectral bands. The effect of solvent on the electronic spectra can also be modeled using TD-DFT in conjunction with continuum solvation models. tubitak.gov.trqnl.qa Although TD-DFT is a widely used tool for studying the UV-Vis properties of a vast array of molecules, including various nitrophenyl derivatives, a specific theoretical analysis of the UV-Vis spectrum of this compound has not been reported. scite.aimdpi.comnist.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. ijirset.com From a theoretical and mechanistic perspective, QSAR studies on nitroaromatic compounds often focus on understanding the structural and electronic features that govern their toxicity or other biological effects. nih.govmdpi.commdpi.com

Developing a QSAR model for a class of compounds that includes this compound would involve calculating a range of molecular descriptors. These descriptors can be quantum chemical in nature, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments, or they can represent other properties like hydrophobicity (logP) and molecular shape. nih.govresearchgate.net By building a statistically significant correlation between these descriptors and an observed activity, one can gain mechanistic insights into the underlying molecular interactions. For example, QSAR studies on nitroaromatics have explored the role of hydrophobicity, electrostatic interactions, and van der Waals forces in their toxicity. mdpi.com While numerous QSAR models have been developed for various classes of nitroaromatic compounds, a specific QSAR study with a mechanistic focus that includes this compound is not available in the reviewed literature. nih.govnih.gov

Development of Molecular Descriptors Relevant to Structure-Reactivity Relationships

There is no available research on the development of specific molecular descriptors for this compound. Such studies would be essential to quantitatively correlate its structural features with its chemical reactivity.

In Silico Prediction of Molecular Interactions or Mechanistic Propensities

There are no in silico studies predicting the molecular interactions or mechanistic propensities of this compound. Research in this area would provide valuable insights into its potential binding modes with biological targets or its behavior in chemical reactions.

Reactivity and Reaction Mechanism Studies

Thermodynamic and Kinetic Aspects of Nitro Group Transformations

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reduction to Amine Derivatives: Catalytic and Stoichiometric Approaches

The reduction of aromatic nitro groups to their corresponding amines is a fundamental transformation in organic synthesis. This process is thermodynamically favorable but often requires a catalyst to overcome the kinetic barrier. rsc.org The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the amine.

Catalytic Approaches: Catalytic hydrogenation is a common method for nitro group reduction, employing catalysts such as palladium, platinum, or nickel on a carbon support (e.g., Pd/C) with hydrogen gas. For substituted nitroaromatics, chemoselectivity can be a key consideration. Catalysts like supported gold or iron nanoparticles have been shown to selectively reduce nitro groups in the presence of other reducible functionalities. longdom.org The reaction rate is influenced by factors including catalyst type, solvent, temperature, and substrate structure. The presence of the methyl group at the ortho position in N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide may introduce some steric hindrance, potentially affecting the rate of interaction with the catalyst surface compared to unhindered analogues.

Stoichiometric Approaches: Stoichiometric reductants are also widely used, particularly in laboratory settings.

Metals in Acidic Media (Bechamp Reduction): The use of metals like iron, zinc, or tin in the presence of an acid (e.g., HCl) is a classic method. For instance, the reduction of p-nitrotoluene using iron powder is a multi-step process involving adsorption onto the iron surface, surface reaction, and desorption of the product. ijcea.org

Metal Hydrides: Sodium borohydride (B1222165) (NaBH4), often in conjunction with a catalyst, is an effective reducing agent for nitroanilines and other nitroaromatics. researchgate.netnih.gov The reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) using NaBH4 with a CuFe2O4 nanocatalyst has been reported with a rate constant of 7.49 x 10⁻² s⁻¹. nih.gov

The kinetics of these reductions are typically pseudo-first-order with respect to the nitro compound when the reducing agent is in large excess. The electronic nature of other substituents on the ring significantly impacts the reaction rate. Electron-withdrawing groups generally increase the rate of reduction, while electron-donating groups decrease it. For this compound, the electron-donating methyl group and the electron-withdrawing diacetylamino (imide) group would have competing effects on the reduction kinetics.

Reductant/CatalystSubstrateSolventApparent Rate Constant (k)Reference
NaBH₄ / CuFe₂O₄4-NitroanilineWater7.49 x 10⁻² s⁻¹ nih.gov
NaBH₄ / CuFe₂O₄2-NitroanilineWater3.19 x 10⁻² s⁻¹ nih.gov
Ammonium Sulfide / TBABo-NitrotolueneToluene/Water- (Activation Energy: 19.43 kcal/mol) nitrkl.ac.in
Ammonium Sulfide / TBABp-NitrotolueneToluene/Water- (Activation Energy: 21.45 kcal/mol) nitrkl.ac.in
Ammonium Sulfide / TBABm-NitrotolueneToluene/Water- (Activation Energy: 25.54 kcal/mol) nitrkl.ac.in

This table presents kinetic data for the reduction of analogous nitroaromatic compounds to illustrate typical reaction rates and conditions. TBAB: Tetrabutylammonium bromide.

Nucleophilic Aromatic Substitution Initiated by Nitro Group Activation

The nitro group is a strong electron-withdrawing group, which can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most effective when the nitro group is positioned ortho or para to a suitable leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.comlibretexts.org

In this compound, the nitro group is at position 5. If a leaving group (e.g., a halogen) were present at position 2 or 4, the ring would be strongly activated for SNAr. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The negative charge is delocalized onto the nitro group. youtube.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

While the target compound itself does not have an ideal leaving group for a typical SNAr reaction, its structure demonstrates the electronic activation provided by the nitro group. Studies on similar molecules, such as N-(5-halo-2-nitrophenyl)acetamides, show that they readily undergo SNAr reactions with various amines, where the halogen acts as the leaving group and the ortho-nitro group provides the necessary activation. youtube.com The presence of the ortho-methyl group in the target compound would likely exert a steric effect, potentially hindering the approach of a nucleophile to an adjacent position.

Reactions Involving the Amide Linkage

The this compound molecule contains an imide functional group (a diacyl amine), where the nitrogen atom is bonded to two acetyl groups. This structure has distinct reactivity compared to a simple secondary amide.

Hydrolysis Kinetics and Catalytic Effects

The hydrolysis of amides to yield a carboxylic acid and an amine is a well-studied reaction that can be catalyzed by either acid or base, though it typically requires harsh conditions like strong acid or base and heat. ucalgary.ca

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. ucalgary.cayoutube.com This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the amine, which is protonated under the acidic conditions. The protonation of the leaving amine makes the reaction essentially irreversible. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. chemistrysteps.com The subsequent elimination of the amide anion (a very poor leaving group) is generally unfavorable but is driven forward by the irreversible deprotonation of the resulting carboxylic acid. chemistrysteps.comchemguide.co.uk

For this compound, the imide structure is expected to be more susceptible to hydrolysis than a simple amide. The presence of two acyl groups on the nitrogen atom makes the carbonyl carbons more electrophilic and the nitrogen a better leaving group upon protonation. The hydrolysis would yield two equivalents of acetic acid and the corresponding amine, N-(2-methyl-5-nitrophenyl)amine.

Catalysts can facilitate this transformation under milder conditions. Lewis acids like ytterbium(III) triflate have been shown to promote the conversion of imides to carboxylic acids in the presence of water. organic-chemistry.org

Transamidation Reactions and Equilibrium Studies

Transamidation is the reaction of an amide with an amine to form a new amide and a new amine. This reaction is often thermodynamically challenging and requires catalysis to proceed efficiently. The direct transamidation of unactivated amides is difficult due to the poor leaving group ability of the amide anion.

However, the reactivity of the imide group in this compound makes it a more plausible substrate for acyl transfer reactions. N-acyl-glutarimides, which are also imides, have been shown to undergo transamidation with various amines under mild, metal-free conditions. rsc.org This enhanced reactivity is attributed to the weakened amide resonance in the imide structure.

Lewis acids are common catalysts for transamidation, activating the carbonyl group towards nucleophilic attack. organic-chemistry.org The reaction of this compound with a primary amine (R-NH₂) could potentially lead to the formation of N-acetyl-N-(2-methyl-5-nitrophenyl)amine and N-R-acetamide, depending on which C-N bond is cleaved. The equilibrium of the reaction would be influenced by the relative nucleophilicity of the amines and the stability of the resulting amides.

Catalyst/ConditionsSubstrate TypeNucleophileOutcomeReference
L-proline (cat.)CarboxamidesAminesTransamidation organic-chemistry.org
Lewis AcidsN,N-dialkylformamide acetal (B89532) + primary amidesAminesAmide Exchange organic-chemistry.org
Metal-free, mild conditionsN-acyl-glutarimidesAminesTransamidation rsc.org
Ni(II)-NHC complexesN-activated twisted amidesAnilinesSelective Transamidation researchgate.net

This table summarizes various catalytic systems and conditions used for transamidation reactions of different amide and imide substrates.

Oxidation Pathways and Stability under Oxidative Stress

Nitroaromatic compounds are generally stable towards oxidation. However, the aromatic ring itself can undergo reactions under conditions of oxidative stress, particularly in the presence of reactive oxygen and nitrogen species (RONS).

Studies on a closely related analogue, N-(4-methoxy-2-methylphenyl)acetamide, have shown that it reacts with peroxynitrite (a potent biological oxidant) under physiological conditions to yield N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. This reaction demonstrates that the 2-methyl-acetanilide scaffold is susceptible to oxidative nitration, preferentially at the C5 position. The mechanism is consistent with electrophilic nitration initiated by free-radical oxidants like nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻), which are generated from the reaction of peroxynitrite with carbon dioxide.

This finding suggests that the phenyl ring of this compound would be relatively deactivated towards further electrophilic attack due to the presence of the electron-withdrawing nitro and imide groups. However, the compound's stability under strong oxidative conditions could be limited. Antioxidants like N-acetylcysteine (NAC) are known to offer protection against cellular damage from RONS, in part by replenishing glutathione (B108866) stores and by directly reacting with certain reactive species, although its direct reaction rates with major ROS like H₂O₂ are slow. nih.govnih.gov The stability of a molecule like this compound in a biological or environmental context would depend on the specific oxidative species present.

Photochemical Reactivity and Degradation Mechanisms

While direct experimental data for this compound is not available, the photochemical behavior of nitroaromatic compounds has been a subject of considerable research. rsc.org These compounds are known for their unique photoinduced pathways. rsc.org The presence of the nitro group often facilitates intersystem crossing from the singlet excited state to the triplet state. rsc.org

The degradation of this compound under photolytic conditions is expected to be influenced by the nitroaromatic core. The typical photochemical reactions of nitroaromatic compounds involve the reduction of the nitro group and cleavage of the aromatic ring. The photolysis of such compounds can also lead to the formation of nitrous acid, particularly in the presence of a hydrogen donor. acs.org

The degradation of similar compounds, such as 4-nitroaniline, has been studied using photocatalysis, where intermediates like p-aminophenol and hydroquinone (B1673460) were identified. researchgate.net It is plausible that this compound could undergo similar transformations, initiated by the excitation of the nitro group. The presence of the acetamide (B32628) and methyl groups on the phenyl ring would likely influence the reaction pathways and the nature of the degradation products.

Table 1: Postulated Photochemical Reactions of this compound Based on Analogous Compounds

Reaction Type Potential Products Influencing Factors
Nitro Group ReductionN-acetyl-N-(5-amino-2-methylphenyl)acetamideWavelength of light, presence of reducing agents
Ring CleavageAliphatic carboxylic acids, ammonia, nitratesPresence of strong oxidizing species (e.g., hydroxyl radicals)
PhotodissociationRelease of nitric oxide (NO)High-energy UV irradiation

It is important to emphasize that the photochemical degradation rates and mechanisms are highly dependent on environmental conditions such as the solvent, pH, and the presence of other substances that can act as photosensitizers or quenchers. acs.org

Molecular Interaction Studies and Mechanistic Biological Probes Strictly Non Clinical

In Vitro Cell-Free Biological Interactions

Interaction with Biomolecules (e.g., DNA, RNA, Proteins) in Cell-Free Systems

A comprehensive search of scientific databases and literature archives indicates that there are currently no published studies investigating the direct interaction of N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide with biomolecules such as DNA, RNA, or proteins in cell-free systems. Consequently, data on its binding affinities, modes of interaction (e.g., intercalation, groove binding, covalent modification), and the specific molecular forces governing these potential interactions are not available.

Molecular Docking Studies with Biological Macromolecules to Predict Binding Modes (e.g., HIV-1 protein)

There is a notable absence of molecular docking studies in the existing scientific literature for this compound with any biological macromolecules. This includes a lack of predictive binding mode analyses with specific targets such as the HIV-1 protein. As a result, there are no computational models to suggest potential binding sites, interaction energies, or the key amino acid residues that might be involved in the binding of this compound to any protein target.

Phytotoxic Mechanisms

Investigation of Molecular Targets in Plant Systems (e.g., specific enzyme inhibition)

Research on the phytotoxic mechanisms of this compound is not present in the available scientific literature. There are no studies that identify or investigate its potential molecular targets within plant systems. Information regarding the specific inhibition of any plant enzymes or interference with plant biochemical pathways by this compound has not been reported.

Structure-Activity Relationship (SAR) at a Molecular Interaction Level

Identification of Pharmacophores for Hypothetical Molecular Targets

In the absence of any identified biological activity or molecular targets for this compound, no pharmacophore models have been developed. The key chemical features responsible for any hypothetical biological activity remain undefined.

Advanced Applications in Chemistry and Materials Science Excluding Basic Physical Properties

N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide as a Building Block in Complex Chemical Synthesis

The molecular structure of this compound makes it a valuable intermediate in the synthesis of complex chemical structures. The nitro group can be reduced to an amine, which is a key transformation for building various heterocyclic systems or for forming amide bonds. The acetyl groups can also be manipulated, although this is less common. The methyl group on the phenyl ring influences the electronic properties and steric environment of the molecule.

While the general class of nitrophenyl acetamides serves as precursors for various heterocyclic compounds, specific examples detailing the use of this compound for the synthesis of a broad range of heterocyclic systems are not widely reported in available scientific literature. Theoretical synthetic pathways can be envisioned where the nitro group is first reduced to an amine, followed by condensation reactions with dicarbonyl compounds or other reagents to form heterocycles such as benzimidazoles or quinoxalines. However, specific, documented synthetic routes originating from this compound are not readily found in the current body of research.

There is documented evidence of this compound being utilized as an intermediate in the multi-step synthesis of complex organic molecules. A notable example is its role in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry.

Table 1: Example of a Complex Molecule Synthesized Using an N-(2-methyl-5-nitrophenyl)acetamide Moiety

Final Product Role of N-(2-methyl-5-nitrophenyl)acetamide

Potential in Chemical Sensing and Molecular Recognition

The design of chemical sensors often relies on molecules that can selectively interact with specific analytes, leading to a measurable signal. The structure of this compound, with its electron-withdrawing nitro group and potential hydrogen bond-forming acetamide (B32628) groups, suggests a theoretical potential for use in chemical sensing applications.

There is no specific research available that demonstrates the design and application of this compound as a chemical probe for specific analytes. In principle, the nitroaromatic system could be sensitive to changes in its electronic environment, which could be exploited for sensing. Furthermore, the acetamide groups could potentially act as binding sites for certain ions or small molecules through hydrogen bonding. However, without experimental data, this remains a hypothetical application.

Given the lack of studies on this compound as a chemical sensor, the mechanism of any potential sensing interaction has not been elucidated. A speculative mechanism could involve a change in the spectroscopic properties (e.g., fluorescence or UV-Vis absorbance) of the molecule upon binding to an analyte. This change could be triggered by analyte-induced alterations in the intramolecular charge transfer characteristics of the nitroaromatic system or by conformational changes resulting from the binding event.

Incorporation into Advanced Materials (e.g., Polymers, Crystalline Materials)

The incorporation of functional organic molecules into polymers or crystalline materials can impart new and desirable properties to the resulting materials. While this compound possesses functional groups that could theoretically be used for polymerization or for directing crystal packing, there is no specific information available in the scientific literature regarding its successful incorporation into polymers or the detailed study of its crystalline forms for materials science applications. Research on related nitrophenyl compounds has explored their crystal structures and intermolecular interactions, but this has not been extended to this compound for the development of advanced materials.

Role in Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The molecular structure of this compound contains several functional groups that can participate in hydrogen bonding and other non-covalent interactions, which are the fundamental tools of crystal engineering.

While detailed crystal structure analysis for this compound is not extensively documented in the provided search results, the principles of its supramolecular assembly can be inferred from studies on analogous compounds such as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. In related acetamide structures, the acetamide NH group is a reliable hydrogen bond donor, and the carbonyl oxygen is an effective acceptor. These interactions can lead to the formation of predictable one-dimensional chains or more complex networks in the solid state.

The methyl group on the phenyl ring of this compound, while not a strong director of intermolecular interactions, can influence the crystal packing through steric effects and van der Waals forces. It can affect the planarity of the molecule and the way molecules approach each other in the crystal, potentially leading to herringbone or stacked packing arrangements. The interplay of the acetamide, nitro, and methyl groups, therefore, offers a tunable platform for designing specific solid-state architectures.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interacting Group 1Interacting Group 2Type of InteractionPotential Supramolecular Motif
Acetamide N-HAcetamide C=OHydrogen BondChains, Sheets
Acetamide N-HNitro OHydrogen BondChains, Dimers
Phenyl C-HNitro OWeak Hydrogen BondNetwork Stabilization
Phenyl RingPhenyl Ringπ-π StackingStacked Columns

Theoretical Design of Functional Materials with Specific Electronic or Optical Properties

The theoretical design of functional materials involves using computational methods to predict how molecular structure will influence bulk properties like electronic conductivity or optical response. The this compound molecule possesses features that make it a candidate for such theoretical investigations.

The electronic properties of this compound are significantly influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nitro and acetyl groups attached to the phenyl ring. Computational studies, such as those using Density Functional Theory (DFT), can elucidate the effects of these substituents on the molecule's frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic and optical properties of a material. By modifying the substitution pattern on the phenyl ring, it is theoretically possible to tune this energy gap to achieve desired characteristics.

For example, the degree of planarity between the phenyl ring and the acetamide group can affect the extent of electron delocalization. In related molecules, steric hindrance from ortho substituents can cause the acetamide group to twist out of the plane of the phenyl ring, which in turn alters the electronic communication between these two parts of the molecule. Theoretical calculations can predict these torsional angles and their impact on the electronic structure.

The presence of the nitro group is particularly important for optical properties. Aromatic nitro compounds are known for their potential in nonlinear optics (NLO). The significant charge transfer character, arising from the donor-acceptor nature of the substituted benzene (B151609) ring, is a key requirement for NLO activity. Theoretical calculations can quantify the hyperpolarizability of this compound to assess its potential as an NLO material. By computationally screening derivatives with different donor and acceptor groups, materials with enhanced NLO properties could be designed.

Furthermore, computational studies can model how individual molecules of this compound would interact in a bulk material, providing insights into properties like charge transport pathways. This is crucial for the design of organic electronic materials, such as semiconductors or components in organic light-emitting diodes (OLEDs).

Future Research Directions and Open Challenges

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The pursuit of green chemistry principles necessitates the development of more efficient and environmentally benign synthetic routes for N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide. Traditional methods for synthesizing related acetamides and nitrophenyl compounds often involve multi-step processes with significant waste generation. Future research should prioritize the development of novel pathways that maximize atom economy and sustainability.

Key research objectives include:

One-Pot Synthesis: Investigating single-vessel, multi-component reactions to reduce intermediate isolation steps, solvent usage, and energy consumption.

Catalyst Development: Exploring the use of recyclable heterogeneous catalysts, such as Nafion-H, to replace homogeneous catalysts that are difficult to separate from the reaction mixture rsc.org. This approach offers improved sustainability and cost-effectiveness.

Alternative Reagents: Evaluating greener acetylating and nitrating agents that minimize the formation of toxic byproducts.

Flow Chemistry: Implementing continuous flow processing, which has been shown to improve safety, efficiency, and scalability for hazardous reactions like nitration chemrxiv.org.

Table 1: Proposed Sustainable Synthetic Strategies

Strategy Key Advantage Research Focus
One-Pot Synthesis Reduced waste, time, and energy Designing a convergent synthesis where nitration and acetylation occur sequentially in a single reactor.
Heterogeneous Catalysis Catalyst recyclability, simplified purification Screening solid acid catalysts for efficient and selective synthesis.
Flow Chemistry Enhanced safety, control, and scalability Developing a continuous flow reactor setup for the nitration and acetylation steps. chemrxiv.org
Bio-catalysis High selectivity, mild reaction conditions Exploring enzymatic pathways for the synthesis or modification of the compound.

High-Throughput Screening for Undiscovered Mechanistic Biological Activities

The nitro group is a well-established pharmacophore, and nitro compounds exhibit a vast spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects researchgate.netnih.govnih.gov. The specific biological profile of this compound, however, remains largely uncharacterized. High-throughput screening (HTS) offers a powerful platform to rapidly assess the compound and its analogs against a multitude of biological targets, potentially uncovering novel therapeutic applications.

Future research should involve:

Library Synthesis: Creating a diverse chemical library of analogs by modifying the substituents on the phenyl ring to establish structure-activity relationships (SAR).

Broad-Spectrum Screening: Utilizing automated HTS assays to test the library against various targets, including enzymes (e.g., kinases, proteases), receptors, and microbial pathogens researchgate.netyu.edu.

Mechanism of Action Studies: For any identified "hits," subsequent studies would be essential to elucidate the precise mechanism of action, a critical step in drug discovery. The nitro moiety often triggers redox reactions within cells, leading to toxicity in microorganisms, a mechanism that could be explored researchgate.netnih.gov.

Table 2: Potential Biological Targets for High-Throughput Screening

Target Class Specific Examples Potential Therapeutic Area
Microbial Pathogens Trypanosoma cruzi, Mycobacterium tuberculosis, Candida albicans Antiparasitic, Antibacterial, Antifungal nih.govnih.govresearchgate.net
Kinases Tyrosine kinases, Serine/threonine kinases Oncology, Inflammatory Diseases
Proteases Cysteine proteases, Matrix metalloproteinases Virology, Oncology
Ion Channels Sodium channels, Calcium channels Neurology, Cardiology

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis of this compound requires precise control over reaction parameters. The integration of Process Analytical Technology (PAT) using advanced spectroscopic probes can enable real-time monitoring, leading to improved yield, purity, and process understanding chemrxiv.org.

Future research directions in this area include:

Fiber-Optic Spectroscopy: Implementing in-line fiber-optic probes for Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy to monitor the concentration of reactants, intermediates, and the final product directly within the reaction vessel without the need for sampling researchgate.net.

Mass Spectrometry: Utilizing techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry for rapid, direct analysis of reaction mixtures to confirm product formation and identify byproducts with minimal sample preparation waters.com.

Multivariate Data Analysis: Developing chemometric models (e.g., Partial Least Squares regression) to correlate spectral data with critical process parameters, enabling predictive control over the reaction chemrxiv.org.

Table 3: Spectroscopic Techniques for Real-Time Monitoring

Technique Information Gained Advantage
FT-IR/NIR Spectroscopy Real-time concentration of functional groups (e.g., nitro, amide) chemrxiv.org Non-invasive, continuous monitoring
Raman Spectroscopy Molecular structure and vibrational information High chemical specificity, suitable for aqueous systems
Mass Spectrometry (ASAP-MS) Molecular weight of reactants, products, and impurities waters.com High sensitivity and specificity, rapid analysis
UV-Vis Spectroscopy Concentration of chromophoric species Simple, cost-effective for monitoring specific components chemrxiv.org

Development of Integrated Computational and Experimental Methodologies for Rational Design

Rational drug design leverages computational tools to predict and analyze molecular interactions, thereby streamlining the discovery and optimization of bioactive compounds patsnap.com. An integrated approach, combining computational modeling with experimental synthesis and testing, could significantly accelerate the development of this compound derivatives with desired properties.

Key areas for future investigation are:

Molecular Docking: If a biological target is identified via HTS, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its analogs within the target's active site patsnap.comopenmedicinalchemistryjournal.com.

Virtual Screening: Employing computational techniques to screen vast virtual libraries of related compounds to identify new candidates with potentially higher activity, prioritizing them for synthesis openmedicinalchemistryjournal.com.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structures of a series of analogs and their biological activity, guiding the design of more potent molecules nih.gov.

De Novo Design: Using algorithms to design entirely new molecular structures from scratch that are optimized to fit a specific biological target, offering innovative chemical scaffolds for development nih.gov.

Table 4: Integrated Design Methodologies

Methodology Computational Component Experimental Component Goal
Target-Based Design Molecular Docking, Molecular Dynamics patsnap.com Synthesis of prioritized compounds, in vitro binding assays Optimize binding affinity and selectivity for a known target.
Ligand-Based Design Pharmacophore Modeling, QSAR nih.gov Synthesis of analogs, biological activity testing Design new compounds based on the features of known active molecules.
Virtual Screening High-throughput docking of large compound libraries openmedicinalchemistryjournal.com Synthesis and testing of a small number of top-scoring virtual hits Identify novel and diverse chemical scaffolds with potential activity.

Investigation of Environmental Fate and Degradation Mechanisms (Academic Focus)

Nitroaromatic compounds can enter the environment through industrial manufacturing and processing activities cdc.gov. Understanding the environmental fate and degradation of this compound is a critical academic pursuit to assess its persistence, potential for bioaccumulation, and ultimate transformation in various ecosystems.

Future academic research should focus on:

Biodegradation Pathways: Identifying microorganisms (bacteria and fungi) capable of degrading the compound under both aerobic and anaerobic conditions researchgate.netnih.gov. This includes isolating the specific enzymes involved in the degradation process.

Photodegradation: Studying the role of photolysis in the breakdown of the compound in aquatic environments, as sunlight can be a significant fate process for nitrophenols cdc.govacs.org.

Metabolite Identification: Characterizing the intermediate and final products of degradation to assess their potential toxicity and environmental impact. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for this purpose nih.gov.

Bioremediation Potential: Evaluating the feasibility of using engineered microorganisms or specific environmental conditions to accelerate the removal of this compound from contaminated soil and water nih.gov.

Table 5: Environmental Fate and Degradation Processes for Investigation

Process Environmental Compartment Key Research Question
Biodegradation Soil, Water What microbial species can metabolize the compound and what are the enzymatic pathways? researchgate.netnih.gov
Photolysis Surface Water, Atmosphere What is the atmospheric half-life and what are the photodegradation products in water? cdc.govacs.org
Sorption Soil, Sediment How strongly does the compound bind to soil organic matter and clays, affecting its mobility?
Hydrolysis Water What is the rate of chemical breakdown in water at different pH levels?

Conclusion

Summary of Key Academic Findings on N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide and its Analogues

Academic research directly focused on this compound is limited in the public domain. However, the available information, primarily from chemical suppliers, provides foundational data on its basic properties. The compound is characterized by the molecular formula C₁₁H₁₂N₂O₄ and a molecular weight of 236.23 g/mol . sigmaaldrich.com It is typically supplied as a white to yellow solid with a purity of around 95%. sigmaaldrich.com

While dedicated studies on this specific molecule are not extensively published, research on analogous nitrophenylacetamide and acetamide (B32628) derivatives provides a framework for understanding its potential chemical behavior and significance. For instance, studies on related compounds like N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide reveal insights into their synthesis, crystal structures, and intermolecular interactions. nih.goviucr.orgnih.gov Research on various acetamide derivatives has highlighted their potential in medicinal chemistry, for example, as antioxidant and anti-inflammatory agents or as inhibitors of enzymes like cyclooxygenase-II (COX-II). nih.govarchivepp.com Furthermore, the 2-phenoxy-N-phenylacetamide scaffold, a related structural class, has been identified as a promising basis for developing novel antitubercular agents. mdpi.com The synthesis of such derivatives often involves acetylation of the corresponding aniline (B41778) precursor. For example, N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride. nih.gov

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 91573-24-9
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
Physical Form White to Yellow Solid
Purity 95%

Broader Implications of Research for Organic and Medicinal Chemistry

The study of this compound and its analogues carries significant implications for both organic and medicinal chemistry. The acetamide functional group is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds. Research into acetamide derivatives has consistently demonstrated their potential as scaffolds for creating agents with diverse therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

In the realm of organic synthesis, the methods used to prepare this compound and related structures contribute to the broader toolkit of synthetic chemists. The nitration and acetylation of aromatic rings are fundamental reactions, and understanding the regioselectivity and reactivity of substituted anilines is crucial for designing efficient synthetic routes to complex molecules.

From a medicinal chemistry perspective, the nitrophenyl moiety is a key structural feature in many bioactive molecules. The nitro group can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, which in turn can affect the compound's binding affinity to biological targets. iucr.orgnih.gov The exploration of nitrophenylacetamide derivatives, therefore, opens avenues for the discovery of new therapeutic agents. For example, the investigation of 2-phenoxy-N-phenylacetamide derivatives as potential antitubercular agents highlights the importance of this structural class in addressing urgent global health challenges like tuberculosis. mdpi.com

Perspectives on Future Advancements in this compound Research

Future research on this compound is poised to expand our understanding of its chemical properties and potential applications. A primary area for future investigation would be a thorough characterization of its solid-state structure through techniques like X-ray crystallography. This would provide valuable information about its molecular geometry, packing, and intermolecular interactions, which are crucial for understanding its physical properties and for computational modeling studies.

A significant avenue for future research lies in the exploration of its biological activity. Drawing parallels from other acetamide derivatives, it would be pertinent to investigate the potential of this compound and its newly synthesized analogues as antimicrobial, anti-inflammatory, or anticancer agents. nih.govmdpi.com High-throughput screening of a library of related compounds could identify lead molecules for further optimization.

Furthermore, the synthetic methodology for producing this compound could be refined to improve yield, purity, and cost-effectiveness. The development of novel synthetic routes could also facilitate the creation of a diverse range of analogues with modified substitution patterns on the phenyl ring, allowing for a systematic exploration of structure-activity relationships. The use of this compound as a building block in the synthesis of more complex molecules, such as heterocyclic compounds, also represents a promising direction for future research.

Concluding Remarks on its Scientific Significance

The scientific significance of this compound will ultimately be determined by future research that delves into its chemical reactivity, biological activity, and potential applications. The groundwork laid by studies on related molecules provides a solid foundation and a clear rationale for such investigations. As our understanding of structure-activity relationships in this chemical space grows, this compound may emerge as a valuable tool for chemists and pharmacologists, contributing to the development of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques to confirm the structural integrity of N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent-induced deshielding effects. For example, the nitro group at position 5 causes para-substituent deshielding in the aromatic ring, while the acetyl group splits signals due to restricted rotation .
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹). Compare with structurally similar compounds like N-(2,5-dichloro-4-nitrophenyl)acetamide for validation .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak ([M+H]+) and fragmentation patterns, particularly cleavage at the amide bond .

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Methodological Answer :

  • Stepwise Nitration-Acetylation : Nitrate 2-methylaniline to 2-methyl-5-nitroaniline, followed by acetylation with acetic anhydride. Monitor reaction conditions (e.g., HNO3/H2SO4 ratio, temperature < 5°C) to avoid over-nitration .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts like diacetylated derivatives. Purity >95% is achievable with careful solvent selection .

Advanced Research Questions

Q. How do substituent positions (methyl, nitro) influence the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. The methyl group may induce steric hindrance, while the nitro group participates in C–H···O hydrogen bonds, forming 2D sheets .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like Mercury. Compare with analogs like N-(2,5-dichloro-4-nitrophenyl)acetamide to identify substituent-driven packing differences .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity; the nitro group lowers LUMO energy, enhancing electrophilicity .
  • MESP Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The acetyl oxygen and nitro group are key reactive centers .

Q. How can conflicting crystallographic data (e.g., disorder in methyl/nitro groups) be resolved during refinement?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, split positions for the methyl group using PART instructions. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths .
  • Twinned Data Handling : For cases of pseudo-merohedral twinning, use TWIN/BASF commands. Validate with R-factor convergence tests (ΔR < 0.02) .

Experimental Design Considerations

Q. What strategies mitigate decomposition during thermal stability studies of this compound?

  • Methodological Answer :

  • TGA-DSC : Conduct under inert gas (N2/Ar) at 5°C/min. Pre-dry samples to avoid hydrolysis. Compare with analogs (e.g., N-(3,5-dimethylphenyl)-chromeno-acetamide) to establish degradation thresholds .
  • Kinetic Analysis : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea). A higher Ea (>150 kJ/mol) suggests stability under standard storage conditions .

Q. How can substituent effects on solubility be systematically studied for this compound?

  • Methodological Answer :

  • Hansen Solubility Parameters : Measure in solvents like DMSO, ethanol, and chloroform. Correlate with substituent polarity (e.g., nitro group increases solubility in polar aprotic solvents) .
  • Co-solvency Studies : Use water-ethanol mixtures to determine logP values. The methyl group may enhance logP by ~0.5 compared to unsubstituted analogs .

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N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide

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